
1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride
Overview
Description
1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride is a member of phenols.
Scientific Research Applications
Uterine Relaxants
Novel derivatives of 1-(4-hydroxyphenyl)-2-aminoethanol hydrochloride were synthesized and evaluated for uterine relaxant activity. These compounds showed potent activity in vitro and delayed the onset of labor in pregnant rats. They exhibited cAMP-releasing potential and minimal cardiac stimulant potential compared to isoxsuprine hydrochloride (Viswanathan, Kodgule, & Chaudhari, 2005).
Synthesis Methods
A study on the synthesis of DL-1-(3′-Hydroxyphenyl)-2-aminoäthanol-hydrochloride-(2-14C) from copper cyanide-14C demonstrated a method suitable for labeling other 1-aryl-2-aminoethanols in position 2 with 14C, which is valuable in radiopharmaceutical research (Vollmer & Liedtke, 1973).
Vasodepressor Compounds
Research indicated that modifications of 1-(p-hydroxyphenyl)-2-aminoethane, like adding a hydroxyl group to the beta-carbon or a methyl group to the nitrogen, resulted in compounds with vasodepressor action, essential for understanding the pharmacology of sympathomimetic amines (Lands & Rickards, 1947).
Immunosuppressive Activity
A series of 2-substituted 2-aminoethanols, structurally simplified from myriocin, demonstrated significant immunosuppressive activity, valuable for organ transplantation applications (Kiuchi et al., 2000).
Analgesic and Antimicrobial Activities
Certain derivatives of 1-(4-hydroxyphenyl)-2-aminoethanol showed significant analgesic and antimicrobial activities, suggesting potential therapeutic applications (Sahu et al., 2009).
Hydrodechlorination Studies
The compound's reactions in the hydrodechlorination of dichlorobiphenyls were studied, contributing to environmental chemistry research (Gorbunova et al., 2019).
Polymer Modification
1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride was used in modifying poly vinyl alcohol/acrylic acid hydrogels, indicating its utility in polymer science (Aly & El-Mohdy, 2015).
Morpholine Derivatives
The compound was involved in the design of morpholine derivatives with a range of biological activities, such as analgesic and anti-inflammatory properties (Rekka & Kourounakis, 2010).
properties
IUPAC Name |
[2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMZXCBVHLCWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C[NH3+])O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



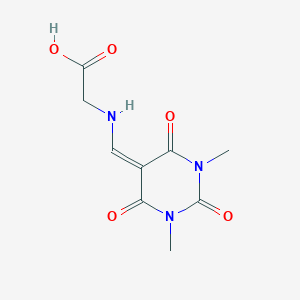


![(1R,5S)-3-((S)-2-amino-3-methylbutanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B7760170.png)
![(1S,9R)-11-(6-aminohexanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B7760178.png)
![5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]phenol](/img/structure/B7760183.png)
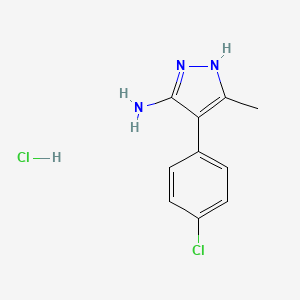
![(1S,9R)-11-(2-aminoacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B7760195.png)

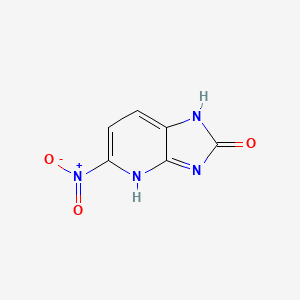
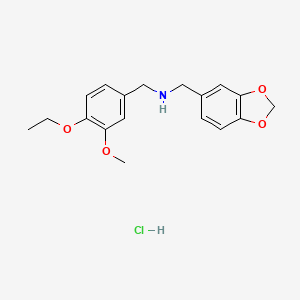
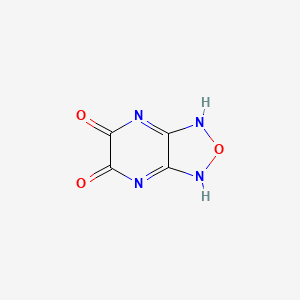
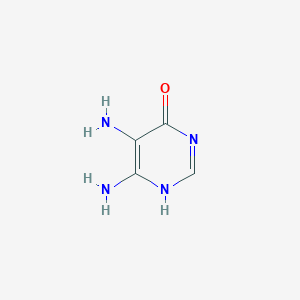
![(1R,5S)-3-((S)-2-amino-4-methylpentanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B7760241.png)